[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate
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Overview
Description
[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate typically involves the condensation of 3,4-difluoroaniline with thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials. This compound is no exception and finds applications in these areas .
Mechanism of Action
The mechanism of action of [2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate is unique due to the presence of the difluoroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
391263-78-8 |
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Molecular Formula |
C13H9F2NO3S |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C13H9F2NO3S/c14-9-4-3-8(6-10(9)15)16-12(17)7-19-13(18)11-2-1-5-20-11/h1-6H,7H2,(H,16,17) |
InChI Key |
GKJKGLWMZGXRJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2)F)F |
solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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